
4-Propyloxan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyloxan-3-one is an organic compound with the molecular formula C8H14O2 It is a member of the oxanone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyloxan-3-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanal with propylmagnesium bromide, followed by oxidation. The reaction conditions typically include:
Cyclization: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C.
Oxidation: The cyclized product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4-propyl-2-oxobutanal in the presence of a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production.
化学反应分析
Types of Reactions
4-Propyloxan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reduction of this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxanones depending on the nucleophile used.
科学研究应用
4-Propyloxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 4-Propyloxan-3-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect oxidative stress pathways and enzyme activity.
相似化合物的比较
Similar Compounds
4-Butyloxan-3-one: Similar in structure but with a butyl group instead of a propyl group.
4-Methyloxan-3-one: Contains a methyl group instead of a propyl group.
4-Ethyloxan-3-one: Contains an ethyl group instead of a propyl group.
Uniqueness
4-Propyloxan-3-one is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
4-propyloxan-3-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-7-4-5-10-6-8(7)9/h7H,2-6H2,1H3 |
InChI 键 |
LJXBBVNSGVTOFI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCOCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




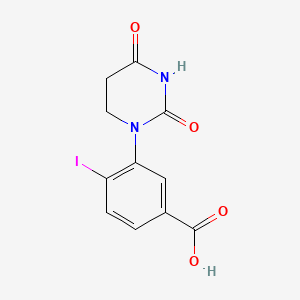
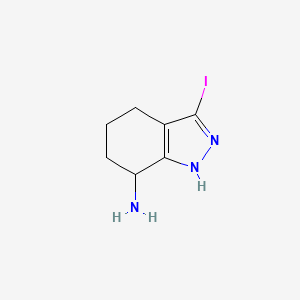
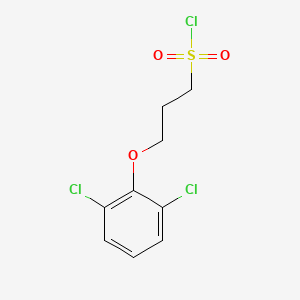

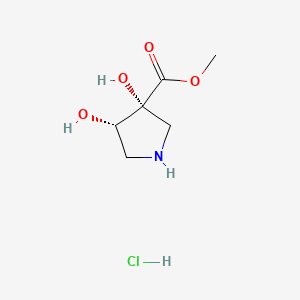

![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
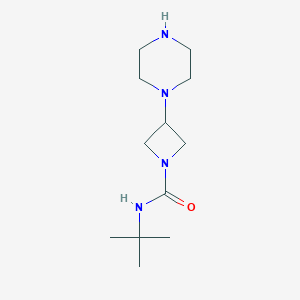
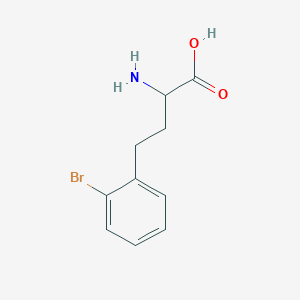

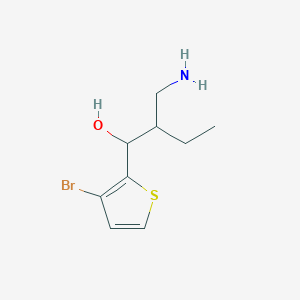
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)
